molecular formula C16H17BrN2O3 B2999423 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034548-32-6

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No. B2999423
CAS RN: 2034548-32-6
M. Wt: 365.227
InChI Key: WSXZSDYQXMYVHB-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its role in various biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC) which plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide has been found to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effect. It also induces cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to have anticancer and neuroprotective effects, which may make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further studied.

Future Directions

There are several future directions for the study of 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide. One of the directions is to further investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and to identify its target proteins and pathways. Additionally, future studies should focus on optimizing the synthesis and purification methods of this compound to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide involves the reaction of 2-bromo-N-(2-hydroxyethyl)benzamide with 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-bromo-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-11-9-12(22-2)10-15(20)19(11)8-7-18-16(21)13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZSDYQXMYVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

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